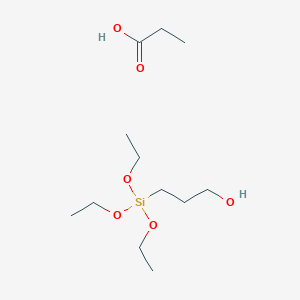

Propanoic acid--3-(triethoxysilyl)propan-1-ol (1/1)

Descripción

Ácido propanoico–3-(trietoxisilicil)propan-1-ol (1/1) es un compuesto organosilícico con la fórmula molecular C9H20O5Si. Se caracteriza por la presencia de un grupo ácido propanoico y un grupo trietoxisililo, lo que lo convierte en un compuesto versátil en diversas aplicaciones químicas. Este compuesto es conocido por su capacidad para formar enlaces fuertes con materiales orgánicos e inorgánicos, lo que lo hace útil en una amplia gama de aplicaciones industriales y científicas.

Propiedades

Número CAS |

194672-47-4 |

|---|---|

Fórmula molecular |

C12H28O6Si |

Peso molecular |

296.43 g/mol |

Nombre IUPAC |

propanoic acid;3-triethoxysilylpropan-1-ol |

InChI |

InChI=1S/C9H22O4Si.C3H6O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-2-3(4)5/h10H,4-9H2,1-3H3;2H2,1H3,(H,4,5) |

Clave InChI |

XOWPWUDJFXXNHL-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)O.CCO[Si](CCCO)(OCC)OCC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ácido propanoico–3-(trietoxisilicil)propan-1-ol normalmente implica la reacción de ácido propanoico con 3-(trietoxisilicil)propan-1-ol en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un catalizador para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura y la presión, se optimizan para garantizar un alto rendimiento y pureza del compuesto .

Métodos de producción industrial

La producción industrial de Ácido propanoico–3-(trietoxisilicil)propan-1-ol implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se escala para producir el compuesto en cantidades a granel, asegurando la coherencia y la calidad. Los métodos de producción industrial también incluyen pasos de purificación para eliminar cualquier impureza y obtener un producto de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Ácido propanoico–3-(trietoxisilicil)propan-1-ol experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos y aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes y otras formas reducidas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de Ácido propanoico–3-(trietoxisilicil)propan-1-ol incluyen agentes oxidantes como el dicromato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los productos deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de Ácido propanoico–3-(trietoxisilicil)propan-1-ol incluyen ácidos carboxílicos, aldehídos, alcoholes y diversos derivados sustituidos. Estos productos son útiles en diferentes aplicaciones, incluida la ciencia de los materiales y la síntesis orgánica .

Aplicaciones Científicas De Investigación

Ácido propanoico–3-(trietoxisilicil)propan-1-ol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como agente de acoplamiento en la síntesis de materiales híbridos orgánico-inorgánicos.

Biología: El compuesto se utiliza en la modificación de biomoléculas para mejorar la estabilidad y la funcionalidad.

Medicina: Se está explorando su potencial en sistemas de administración de fármacos y como componente de dispositivos médicos.

Mecanismo De Acción

El mecanismo de acción de Ácido propanoico–3-(trietoxisilicil)propan-1-ol implica la interacción de sus grupos funcionales con las moléculas diana. El grupo ácido propanoico puede formar enlaces de hidrógeno e interacciones iónicas, mientras que el grupo trietoxisililo puede formar enlaces covalentes con superficies inorgánicas. Estas interacciones contribuyen a la capacidad del compuesto para mejorar las propiedades de los materiales y mejorar su rendimiento en diversas aplicaciones .

Comparación Con Compuestos Similares

Compuestos similares

3-(Trimetoxisilicil)-1-propanotiol: Similar en estructura pero contiene un grupo tiol en lugar de un grupo ácido propanoico.

3-(Trietoxisilicil)propilamina: Contiene un grupo amina en lugar de un grupo ácido propanoico.

1-Propanamina, 3-(trietoxisilicil): Similar en estructura pero contiene un grupo amina en lugar de un grupo ácido propanoico

Unicidad

Ácido propanoico–3-(trietoxisilicil)propan-1-ol es único debido a la presencia de un grupo ácido propanoico y un grupo trietoxisililo. Esta doble funcionalidad le permite interactuar con materiales orgánicos e inorgánicos, lo que lo hace muy versátil y útil en una amplia gama de aplicaciones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.